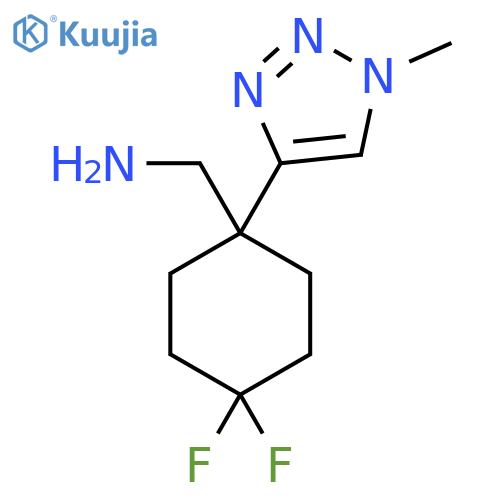Cas no 2229513-39-5 (4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine)

2229513-39-5 structure
商品名:4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine
4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine 化学的及び物理的性質
名前と識別子
-
- 4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine
- [4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine
- EN300-1960512
- 2229513-39-5
-
- インチ: 1S/C10H16F2N4/c1-16-6-8(14-15-16)9(7-13)2-4-10(11,12)5-3-9/h6H,2-5,7,13H2,1H3
- InChIKey: KGTWQGXTRUYEHB-UHFFFAOYSA-N
- ほほえんだ: FC1(CCC(C2=CN(C)N=N2)(CN)CC1)F
計算された属性
- せいみつぶんしりょう: 230.13430285g/mol
- どういたいしつりょう: 230.13430285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1960512-10.0g |
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine |
2229513-39-5 | 10g |
$8295.0 | 2023-06-03 | ||
| Enamine | EN300-1960512-0.05g |
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine |
2229513-39-5 | 0.05g |
$1620.0 | 2023-09-17 | ||
| Enamine | EN300-1960512-0.1g |
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine |
2229513-39-5 | 0.1g |
$1697.0 | 2023-09-17 | ||
| Enamine | EN300-1960512-10g |
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine |
2229513-39-5 | 10g |
$8295.0 | 2023-09-17 | ||
| Enamine | EN300-1960512-1g |
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine |
2229513-39-5 | 1g |
$1929.0 | 2023-09-17 | ||
| Enamine | EN300-1960512-0.25g |
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine |
2229513-39-5 | 0.25g |
$1774.0 | 2023-09-17 | ||
| Enamine | EN300-1960512-5.0g |
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine |
2229513-39-5 | 5g |
$5594.0 | 2023-06-03 | ||
| Enamine | EN300-1960512-5g |
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine |
2229513-39-5 | 5g |
$5594.0 | 2023-09-17 | ||
| Enamine | EN300-1960512-1.0g |
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine |
2229513-39-5 | 1g |
$1929.0 | 2023-06-03 | ||
| Enamine | EN300-1960512-0.5g |
[4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexyl]methanamine |
2229513-39-5 | 0.5g |
$1851.0 | 2023-09-17 |
4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine 関連文献
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
2229513-39-5 (4,4-difluoro-1-(1-methyl-1H-1,2,3-triazol-4-yl)cyclohexylmethanamine) 関連製品
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
